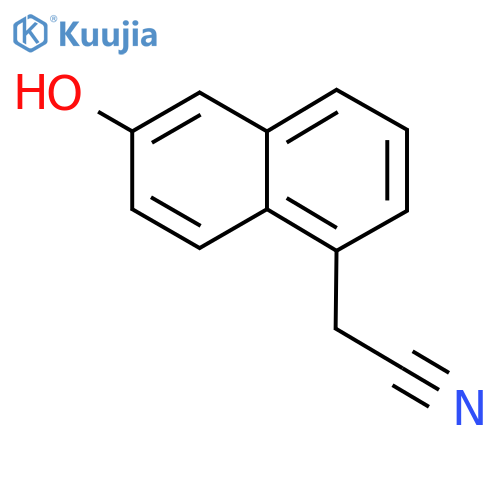Cas no 1261846-72-3 (2-(6-Hydroxynaphthalen-1-yl)acetonitrile)

1261846-72-3 structure
商品名:2-(6-Hydroxynaphthalen-1-yl)acetonitrile
CAS番号:1261846-72-3
MF:C12H9NO
メガワット:183.205962896347
CID:4935425
2-(6-Hydroxynaphthalen-1-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(6-hydroxynaphthalen-1-yl)acetonitrile
- 2-(6-Hydroxynaphthalen-1-yl)acetonitrile
-
- インチ: 1S/C12H9NO/c13-7-6-9-2-1-3-10-8-11(14)4-5-12(9)10/h1-5,8,14H,6H2
- InChIKey: SNCQOHCLTOVKRU-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2=C(CC#N)C=CC=C2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- トポロジー分子極性表面積: 44
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(6-Hydroxynaphthalen-1-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219003305-1g |
2-(6-Hydroxynaphthalen-1-yl)acetonitrile |
1261846-72-3 | 98% | 1g |
1,836.65 USD | 2021-06-15 | |
| Alichem | A219003305-500mg |
2-(6-Hydroxynaphthalen-1-yl)acetonitrile |
1261846-72-3 | 98% | 500mg |
999.60 USD | 2021-06-15 |
2-(6-Hydroxynaphthalen-1-yl)acetonitrile 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
1261846-72-3 (2-(6-Hydroxynaphthalen-1-yl)acetonitrile) 関連製品
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬